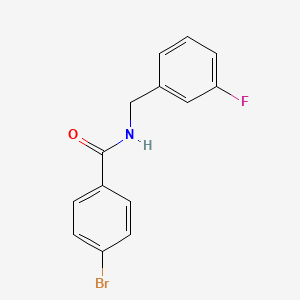

4-Bromo-N-(3-fluorobenzyl)benzamide

Description

4-Bromo-N-(3-fluorobenzyl)benzamide (CAS: 1040062-03-0) is a benzamide derivative featuring a bromine substituent at the para-position of the benzoyl group and a 3-fluorobenzylamine moiety attached via an amide linkage. This compound is synthesized through the reaction of 4-bromobenzoyl chloride with 3-fluorobenzylamine in acetonitrile under reflux conditions, a method analogous to related benzamide derivatives . Its molecular formula is C₁₄H₁₀BrFNO, with a molar mass of 322.17 g/mol.

Properties

IUPAC Name |

4-bromo-N-[(3-fluorophenyl)methyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11BrFNO/c15-12-6-4-11(5-7-12)14(18)17-9-10-2-1-3-13(16)8-10/h1-8H,9H2,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOQPLRRFXNIBGR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)CNC(=O)C2=CC=C(C=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11BrFNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-N-(3-fluorobenzyl)benzamide typically involves the following steps:

Nucleophilic Substitution Reaction: The starting material, 4-bromobenzoyl chloride, reacts with 3-fluorobenzylamine in the presence of a base such as triethylamine. This reaction forms the desired amide bond, yielding 4-Bromo-N-(3-fluorobenzyl)benzamide.

Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the synthesis of 4-Bromo-N-(3-fluorobenzyl)benzamide can be scaled up by optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-N-(3-fluorobenzyl)benzamide can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles through reactions such as the Suzuki-Miyaura coupling, where the bromine is substituted with an aryl or alkyl group using a palladium catalyst and a boronic acid reagent.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to modify its functional groups.

Common Reagents and Conditions

Suzuki-Miyaura Coupling: Palladium catalyst, boronic acid, base (e.g., potassium carbonate), and solvent (e.g., ethanol or water).

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

Substitution Products: Depending on the nucleophile used, various substituted benzamides can be obtained.

Oxidation Products: Oxidized derivatives with modified functional groups.

Reduction Products: Reduced derivatives with altered oxidation states.

Scientific Research Applications

4-Bromo-N-(3-fluorobenzyl)benzamide has several scientific research applications:

Medicinal Chemistry: It is used as a building block in the synthesis of potential pharmaceutical agents, particularly those targeting specific receptors or enzymes.

Materials Science: The compound can be incorporated into polymers or other materials to impart specific properties, such as enhanced thermal stability or electronic characteristics.

Biological Studies: It serves as a probe or ligand in biochemical assays to study protein-ligand interactions and other biological processes.

Mechanism of Action

The mechanism of action of 4-Bromo-N-(3-fluorobenzyl)benzamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the bromine and fluorine atoms can influence the compound’s binding affinity and selectivity by affecting its electronic and steric properties.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Physicochemical Properties

The table below compares 4-Bromo-N-(3-fluorobenzyl)benzamide with structurally similar benzamides, highlighting substituent effects on molecular weight, crystallography, and bioactivity:

Key Observations :

- Electron-Withdrawing Groups (NO₂, CF₃): Enhance thermal stability and crystallinity. For example, 4-Bromo-N-(2-nitrophenyl)benzamide crystallizes in a triclinic system with distinct unit cell parameters (a = 3.8338 Å, b = 12.6784 Å) .

- Lipophilic Groups (CF₃, methoxy) : Improve membrane permeability and target binding. The 3,5-dimethoxy analog exhibits potent FGFR1 inhibition due to hydrogen bonding with kinase domains .

- Halogen Diversity (Br, Cl, F) : Bromine at the para-position increases molecular weight and steric bulk, while fluorine enhances metabolic stability .

Spectroscopic and Crystallographic Differences

- NMR Signatures :

- Crystal Packing :

- The 3-fluorobenzyl group in the parent compound likely adopts a twisted conformation to minimize steric clashes, similar to the 73.9° dihedral angle observed in N-(3-bromo-1,4-dioxo-naphthyl)benzamide derivatives .

- Halogen bonding (Br⋯O = 2.977 Å) and C–H⋯F interactions are common in fluorinated analogs, influencing supramolecular assembly .

Biological Activity

4-Bromo-N-(3-fluorobenzyl)benzamide is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article explores its biological activity, focusing on anticancer properties and other relevant pharmacological effects based on diverse research findings.

Chemical Structure

The compound can be described by the following chemical structure:

- IUPAC Name : 4-Bromo-N-(3-fluorobenzyl)benzamide

- CAS Number : 1040062-03-0

4-Bromo-N-(3-fluorobenzyl)benzamide acts primarily as a fibroblast growth factor receptor (FGFR) inhibitor. FGFRs are implicated in various cancers, and their inhibition can lead to reduced tumor growth and proliferation. The compound's structure allows it to interact with the receptor's active site, blocking downstream signaling pathways that promote cancer cell survival and proliferation.

Anticancer Activity

Recent studies have highlighted the anticancer potential of 4-Bromo-N-(3-fluorobenzyl)benzamide, particularly against non-small cell lung cancer (NSCLC) cell lines. Notably, it has been shown to inhibit cell growth in several NSCLC lines with FGFR1 amplification.

| Cell Line | IC50 (µM) | Notes |

|---|---|---|

| NCI-H520 | 12.5 | Significant inhibition observed |

| NCI-H1581 | 15.0 | Reduced viability |

| NCI-H226 | 10.0 | High sensitivity |

| NCI-H460 | 14.0 | Effective against resistant lines |

| NCI-H1703 | 11.5 | Promising candidate for further study |

Other Biological Activities

In addition to its anticancer properties, preliminary studies have indicated that 4-Bromo-N-(3-fluorobenzyl)benzamide may exhibit antimicrobial activity. This broad-spectrum activity suggests potential applications in treating infections alongside its anticancer effects.

Case Studies

-

Study on NSCLC Inhibition :

A study demonstrated that 4-Bromo-N-(3-fluorobenzyl)benzamide effectively inhibited cell growth in multiple NSCLC lines with FGFR1 amplification. The compound's IC50 values ranged from 10 to 15 µM across different cell lines, indicating its potency against these cancer types . -

Antimicrobial Potential :

Another investigation assessed the antimicrobial properties of this compound, revealing moderate activity against a range of bacterial strains, suggesting further exploration into its use as an antimicrobial agent .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.